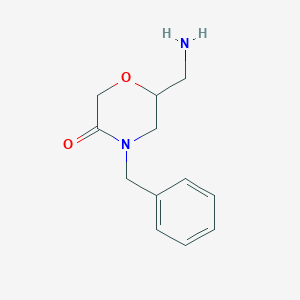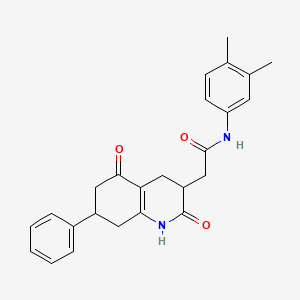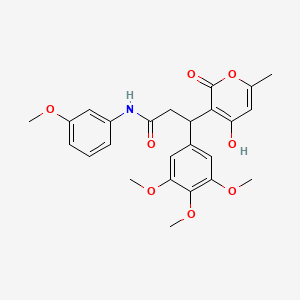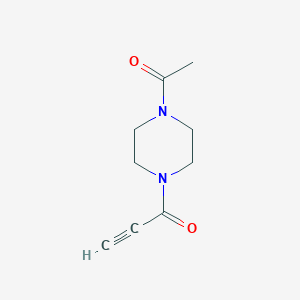![molecular formula C23H29N5O3 B14940609 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide is a complex organic compound that features a combination of piperazine and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide typically involves multiple steps:
-
Formation of the Piperazine Derivative
Starting Material: 4-methylpiperazine
Reaction: Acylation with acetic anhydride to form 2-(4-methylpiperazino)acetyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine at low temperatures to prevent decomposition.
-
Coupling with Naphthyl Acetamide
Starting Material: 1-naphthylamine
Reaction: Acylation with acetic anhydride to form N1-(1-naphthyl)acetamide.
Conditions: The reaction is typically performed under reflux conditions with a suitable solvent like dichloromethane.
-
Final Coupling
Reaction: The piperazine derivative is coupled with N1-(1-naphthyl)acetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out at room temperature in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the piperazine and naphthyl groups.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the carbonyl groups.
-
Substitution
Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.
Conditions: Carried out in polar aprotic solvents.
Products: Substituted derivatives at the piperazine or naphthyl positions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Potential precursor for the synthesis of novel polymers and materials.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agents: Explored as a potential drug candidate for treating neurological disorders.
Drug Delivery: Used in the design of drug delivery systems due to its structural properties.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Pharmaceuticals: Employed in the development of new pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s piperazine moiety allows it to bind to receptor sites, while the naphthyl group enhances its hydrophobic interactions. This dual interaction can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperazino)pyrimidine: Known for its interaction with serotonin receptors.
Naphthylacetamide derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide is unique due to its combined piperazine and naphthyl structures, which provide a versatile framework for interaction with various biological targets. This dual functionality is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H29N5O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H29N5O3/c1-26-11-13-27(14-12-26)16-22(30)28-10-9-24-23(31)20(28)15-21(29)25-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,20H,9-16H2,1H3,(H,24,31)(H,25,29) |
InChI Key |
UYJVQRLAVFKARB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940530.png)
![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940595.png)
![N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B14940599.png)
![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)



![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
